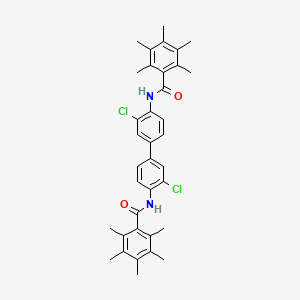![molecular formula C17H16ClN3O5 B5116716 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5116716.png)
2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide, also known as CHA, is a synthetic compound with potential therapeutic applications. This compound has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. In
Wirkmechanismus
The mechanism of action of 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide has been shown to inhibit the activity of several enzymes involved in these pathways, including Akt, ERK, and NF-κB.
Biochemical and physiological effects:
In addition to its potential anti-cancer effects, 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide has also been studied for its anti-inflammatory and immunomodulatory effects. Studies have shown that 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide can inhibit the production of inflammatory cytokines and chemokines, as well as regulate the activity of immune cells such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide is its relatively low toxicity compared to other anti-cancer compounds. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide. One area of interest is the development of more effective delivery methods for 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide, such as nanoparticle-based drug delivery systems. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide treatment. Additionally, further studies are needed to fully understand the mechanism of action of 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide and its potential use in treating other diseases beyond cancer.
Conclusion:
In conclusion, 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide is a synthetic compound with potential therapeutic applications in cancer treatment, inflammation, and autoimmune disorders. Its synthesis method has been optimized for high yield and purity, and its mechanism of action involves the inhibition of several key signaling pathways. While 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide has several advantages as a potential cancer treatment, further research is needed to fully understand its potential and develop more effective delivery methods.
Synthesemethoden
The synthesis of 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide involves the condensation of 2-hydrazinyl-2-oxoacetic acid with 4-chlorophenylglyoxal and 2-methoxybenzoyl chloride. The resulting product is then purified by recrystallization to obtain pure 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide is in cancer treatment. Studies have shown that 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5/c1-25-14-5-3-2-4-13(14)19-16(23)17(24)21-20-15(22)10-26-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,23)(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPCYHCVZXUAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)


![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5116676.png)
![N-[1-(1-adamantyl)-2-(dimethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5116684.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)
![N,N-diethyl-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5116697.png)

![4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)

![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)